
Buccalin
Descripción general
Descripción
Buccalin is a bacterial lysate (BL) that belongs to a family of immune-stimulators . It was developed more than 30 years ago and still plays a role in the prophylaxis of recurrent respiratory tract infections (RRTI) . It is also identified as a neuropeptide found in mollusks .
Synthesis Analysis
Buccalin is synthesized by motorneuron B16 and is costored and coreleased in fixed ratios . This release is calcium-dependent and independent of muscle contraction . The synthesis of Buccalin involves the production of a larger number of mature peptides than in insects .
Molecular Structure Analysis
The molecular formula of Buccalin is C45H72N12O15S . It is a neuropeptide found in gastropod motor neurons and is involved in neuromuscular signaling .
Chemical Reactions Analysis
Buccalin is known to modulate neuromuscular transmission and decrease motor neuron-induced muscular contractions . It is also involved in the prophylaxis of infectious episodes of airways .
Physical And Chemical Properties Analysis
Buccalin is a solid substance soluble in water . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Aplicaciones Científicas De Investigación
Buccalin in Neuromuscular Transmission and Behavior Modulation
Neuromuscular Modulation in Aplysia : Buccalin-related peptides, including Buccalin A, B, and C, have been identified as key modulators of neuromuscular transmission in Aplysia, a type of sea slug. These peptides, especially Buccalin C, are notably present in the neurons of the accessory radula closer muscle, which is involved in feeding behavior. The peptides are encoded by a single gene, expressed specifically in neurons, and have a complex modulatory action at synapses where they act as cotransmitters (Miller et al., 1993).
Modulation of Acetylcholine Release : Buccalin is co-released with Acetylcholine (ACh) from specific neurons in Aplysia and modulates ACh release by acting on the presynaptic element. This modulation involves the N-type Ca2+ channel in nerve terminals, demonstrating Buccalin's significant role in the regulation of neurotransmitter release (Morishita, 2016).
Distribution and Function in the Central Nervous System
- Distribution in Aplysia's Nervous System : Buccalin-like immunoreactivity has been observed in specific neurons and peripheral tissues of Aplysia californica. This widespread distribution supports the hypothesis that Buccalin peptides serve as neurotransmitters or neuromodulators in various central and peripheral circuits involved in feeding, circulation, digestion, and reproduction (Miller et al., 1992).
Role in Muscle Contraction and Sensory Neurons
- Effects on Muscle Contraction : Buccalin peptides, particularly Buccalin A and B, have shown to influence muscle contractions in Aplysia. Buccalin A, for example, decreases the size of muscle contractions, while Buccalin B is more potent in depressing motor neuron-induced contractions (Vilim et al., 1994).
Buccalin in Aestivation and Metabolic Suppression
- Regulation of Metabolism in Snails : Research on land snails undergoing aestivation (a dormant state) has revealed the involvement of Buccalin peptides in regulating metabolic suppression. Buccalin appears to modulate physiology through muscle contraction during these periods of inactivity (Adamson et al., 2017).
Buccalin in Buccal Drug Delivery Systems
- Buccal Drug Delivery Applications : Studies have explored Buccalin in the context of buccal drug delivery systems, considering its potential for systemic delivery of drugs and as a non-invasive delivery alternative for peptide and protein drug molecules (Mujoriya et al., 2011).
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHBJIRVVTXIJ-XSTSSERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72N12O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Buccalin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



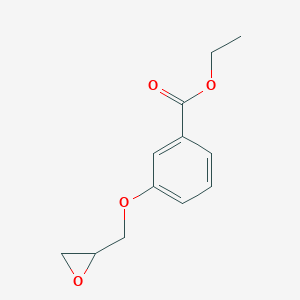

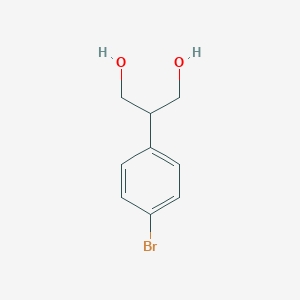
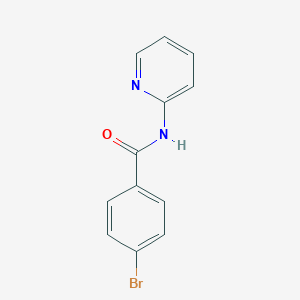



![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
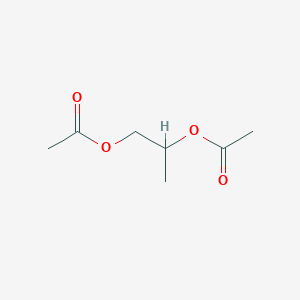
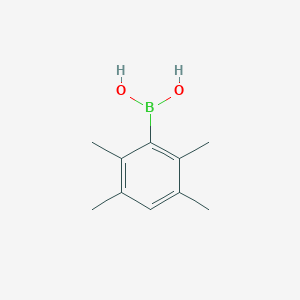
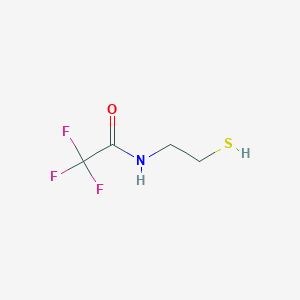

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
